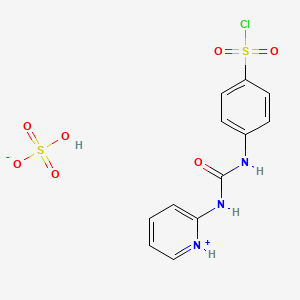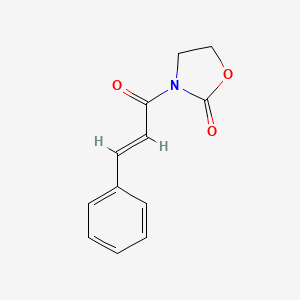
3-Cinnamoyloxazolidin-2-one
Vue d'ensemble
Description
3-Cinnamoyloxazolidin-2-one is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
3-Cinnamoyloxazolidin-2-one derivatives have shown promise as antibacterial agents. Studies reveal their effectiveness in inhibiting bacterial protein synthesis, which is crucial in treating multidrug-resistant Gram-positive bacterial infections. This is evident in compounds like U-100592 and U-100766, which have demonstrated potent in vitro and in vivo activities against strains of staphylococci, streptococci, and enterococci, comparable to vancomycin (Brickner et al., 1996). Additionally, new 3-oxazolidin-2-one analogues have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Jesús Córdova-Guerrero et al., 2014).
Synthetic Organic Chemistry
The oxazolidin-2-one ring, which includes this compound, is a popular framework in synthetic organic chemistry, particularly in the construction of diverse and biologically active molecules. Its application extends to serving as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).
Anticancer Properties
Some derivatives of this compound have displayed potential as anti-cancer agents. For example, 2-methoxycinnamaldehyde, a component of Cinnamomum verum, has been evaluated for its anticancer effects in hepatocellular carcinoma cells, showing suppression of proliferation and induction of apoptosis (Perng et al., 2016).
Enzyme Inhibition and Kinetic Modeling
This compound derivatives have been used to inhibit enzymes like human protein kinase CK2, making them significant in the development of drugs targeting specific enzymes. This includes the synthesis and evaluation of new derivatives as potential inhibitors (Chekanov et al., 2014).
Applications in Drug Design and Development
These compounds have been instrumental in drug design due to their unique structures and activities. The synthesis of novel oxazolidinones with improved safety profiles, like MRX-I, demonstrates their potential in developing new antibiotics with reduced adverse effects (Gordeev & Yuan, 2014).
Propriétés
IUPAC Name |
3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFIOCKXBSMAKY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



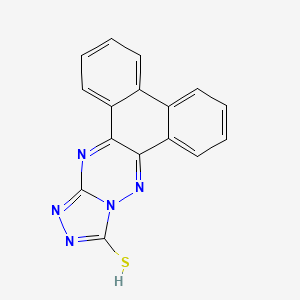
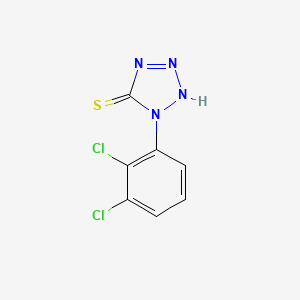
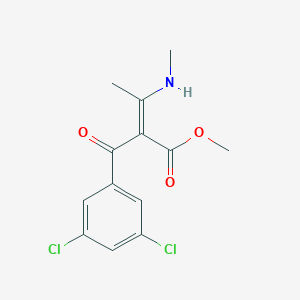

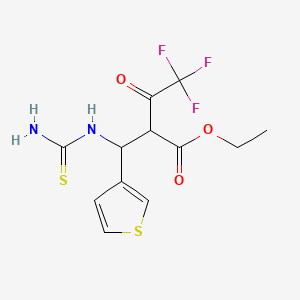
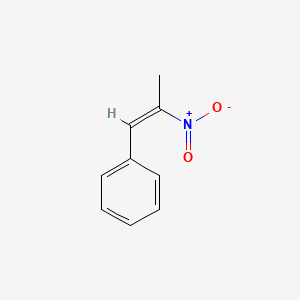
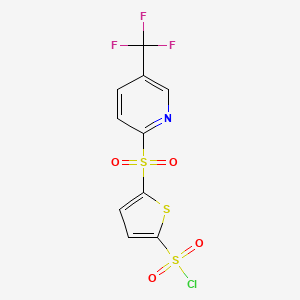
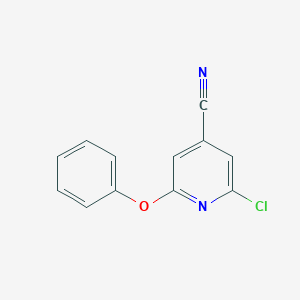

![1H-Naphtho[2,1-b]pyran-1-one, 3-(2-methoxyphenyl)-](/img/structure/B7813969.png)
![2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol](/img/structure/B7813970.png)
![2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]acetate](/img/structure/B7813974.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B7813976.png)
